5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a protective group, 4,4’-dimethoxytrityl, attached to the 5’-hydroxyl group of 2’-deoxyadenosine. This protective group is crucial in preventing unwanted reactions during the synthesis of DNA sequences, making it an essential reagent in molecular biology and biochemistry.
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine, also known as (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol, is the DNA molecule itself . This compound is a nucleoside derivative, which is used in the preparation of oligonucleotides .
Mode of Action
The compound interacts with its target, DNA, by being incorporated into the growing oligonucleotide chain during the process of DNA synthesis. The presence of the 4,4’-Dimethoxytrityl (DMT) group makes it a suitable candidate for the synthesis of oligonucleotides .
Biochemical Pathways
The compound plays a role in the biochemical pathway of DNA synthesis. It is incorporated into the growing DNA strand during replication. The downstream effects include the formation of new DNA strands that carry the genetic information for the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective protection of the 5’-hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine undergoes several types of chemical reactions, including:
Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as treatment with dichloroacetic acid.
Phosphoramidite Coupling: The formation of phosphoramidite derivatives for use in oligonucleotide synthesis.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole or 4,5-dicyanoimidazole.
Major Products Formed
Detritylation: 2’-deoxyadenosine and 4,4’-dimethoxytrityl carbocation.
Phosphoramidite Coupling: Oligonucleotides with phosphodiester linkages.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of DNA and RNA sequences, gene expression, and genetic engineering.
Medicine: In the development of antisense oligonucleotides and other therapeutic nucleic acids.
Industry: In the production of synthetic DNA for various applications, including diagnostics and biotechnology.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine is unique due to its adenine base, which pairs with thymine in DNA sequences. This specificity makes it particularly useful in the synthesis of oligonucleotides for applications that require precise base pairing, such as gene editing and molecular diagnostics.
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSZVKDFBLXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398087 | |
Record name | ST055622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-22-5 | |
Record name | ST055622 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine used as a starting material in this specific synthesis?
A1: this compound is a protected form of 2'-deoxyadenosine, a nucleoside building block. The 5'-O-(4,4'-dimethoxytrityl) group acts as a protecting group for the 5'-hydroxyl group, while the 3'-hydroxyl group is modified as a phosphoramidite. This allows for the controlled addition of the molecule to a solid support during solid-phase synthesis. [] The researchers specifically chose this starting material because the adenine base can be readily transformed into a 3H-imidazo[2,1-i]purine-7-carbaldehyde using bromomalonaldehyde. [] This aldehyde then serves as a versatile intermediate for further functionalization, leading to the synthesis of various 7-substituted 3H-imidazo[2,1-i]purines.
Q2: What is the significance of using solid-phase synthesis in this context?
A2: Solid-phase synthesis offers several advantages in organic synthesis, particularly when synthesizing libraries of compounds like the imidazopurines in this research. [] * Efficiency: Reactions can be driven to completion by using excess reagents which are easily removed by washing the solid support.* Purification: Intermediate purification steps are simplified as the desired product remains attached to the support while impurities are washed away.* Automation: Solid-phase synthesis is amenable to automation, allowing for the rapid synthesis of a large number of compounds.
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